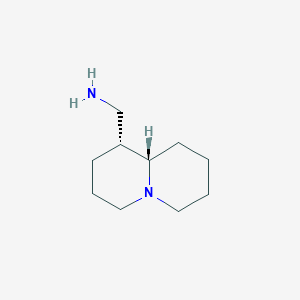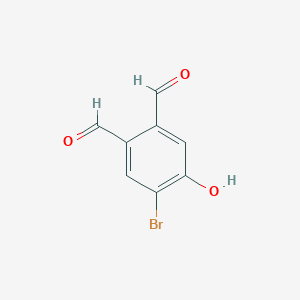![molecular formula C34H40F3N5O10 B12837428 4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule that features multiple functional groups, including amino acids, chromone derivatives, and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:
Formation of the Chromone Derivative: The chromone derivative can be synthesized through the condensation of 4-methyl-2-oxo-2H-chromene-7-carbaldehyde with an appropriate amine.
Peptide Bond Formation: The chromone derivative is then coupled with amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Incorporation of the Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the peptide chain, which can be achieved under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the synthesis of intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Materials Science: It may be used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- 4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid; trifluoroacetic acid
Uniqueness
The presence of the trifluoroacetic acid group in the compound provides unique properties such as increased acidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds that lack this functional group.
Eigenschaften
Molekularformel |
C34H40F3N5O10 |
|---|---|
Molekulargewicht |
735.7 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H39N5O8.C2HF3O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)37(25(30(34)42)10-6-7-15-33)32(44)24(17-21-8-4-3-5-9-21)36-31(43)20(2)35-27(38)13-14-28(39)40;3-2(4,5)1(6)7/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H2,34,42)(H,35,38)(H,36,43)(H,39,40);(H,6,7)/t20-,24-,25-;/m0./s1 |
InChI-Schlüssel |
HZJVICLFFWVPGM-FMQWQMCSSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCN)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12837346.png)
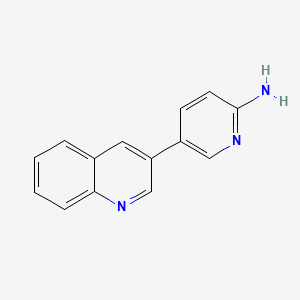
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)

![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
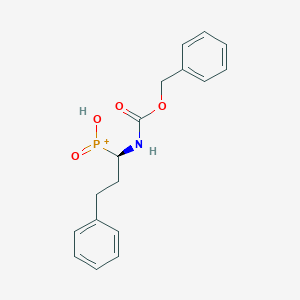
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
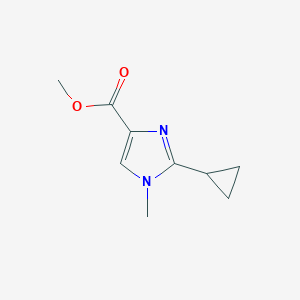
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
